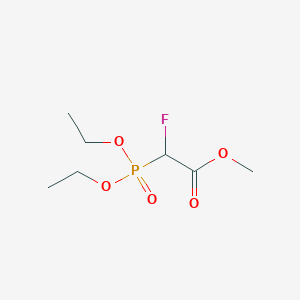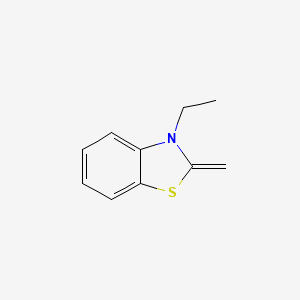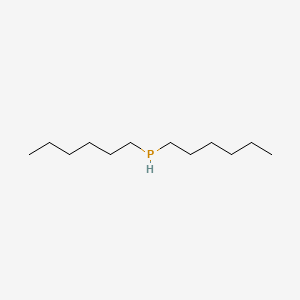
N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a trimethylammonium group attached to a phenylethenyl-substituted aniline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with a suitable alkylating agent. One common method is the reaction of N,N,N-trimethylaniline with 4-(2-phenylethenyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or alkoxide ions can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amine .
科学的研究の応用
N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its use as a potential drug candidate for treating certain diseases.
Industry: It is used in the production of surfactants and disinfectants.
作用機序
The mechanism of action of N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride involves its interaction with cellular membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent .
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and antimicrobial agent.
Tetramethylammonium chloride: A simpler quaternary ammonium compound used in various chemical applications.
Uniqueness
N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride is unique due to its phenylethenyl substitution, which imparts specific chemical and biological properties. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its diverse applications .
特性
CAS番号 |
34014-12-5 |
|---|---|
分子式 |
C17H20ClN |
分子量 |
273.8 g/mol |
IUPAC名 |
trimethyl-[4-(2-phenylethenyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C17H20N.ClH/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15;/h4-14H,1-3H3;1H/q+1;/p-1 |
InChIキー |
GFQSQTICQDZGCL-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)



![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)





